molecular formula C8H5ClN2OS B15226457 2-(5-Chlorothiophen-2-yl)pyrimidin-4(3H)-one

2-(5-Chlorothiophen-2-yl)pyrimidin-4(3H)-one

Cat. No.: B15226457
M. Wt: 212.66 g/mol
InChI Key: JRGSSNFFSFNAFG-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features both a thiophene and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)pyrimidin-4(3H)-one typically involves the reaction of 5-chlorothiophene-2-carboxaldehyde with appropriate pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups onto the thiophene or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-(5-Chlorothiophen-2-yl)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chlorothiophen-2-yl)(pyrimidin-4-yl)methanamine
  • (5-Chlorothiophen-2-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Uniqueness

2-(5-Chlorothiophen-2-yl)pyrimidin-4(3H)-one is unique due to its specific combination of a chlorinated thiophene ring and a pyrimidine ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C8H5ClN2OS

Molecular Weight

212.66 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H5ClN2OS/c9-6-2-1-5(13-6)8-10-4-3-7(12)11-8/h1-4H,(H,10,11,12)

InChI Key

JRGSSNFFSFNAFG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(NC1=O)C2=CC=C(S2)Cl

Origin of Product

United States

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